(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415811-49-2
VCID: VC21088757
InChI: InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS No.: 1415811-49-2

Cat. No.: VC21088757

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid - 1415811-49-2

Specification

CAS No. 1415811-49-2
Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
IUPAC Name (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
Standard InChI Key FVGRNYLHBYNHAI-SBMIAAHKSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator